![molecular formula C20H11Br3 B3166327 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene CAS No. 910324-12-8](/img/structure/B3166327.png)
2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
Overview
Description
“2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene” is a derivative of triptycene . Triptycene is an eye-catching hydrocarbon with a paddlewheel or propeller-shaped molecule. The characteristic structure of triptycene is composed of three benzene rings joined by two sp3 carbon atoms in a D3h-symmetric structure with a barrelene core .
Molecular Structure Analysis
The molecular structure of “2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene” is based on the parent triptycene structure, with the addition of three bromine atoms . The molecular weight is 491.01 g/mol and the molecular formula is C20H11Br3 .Chemical Reactions Analysis
While specific chemical reactions involving “2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene” are not detailed in the retrieved sources, triptycene derivatives in general have been studied for their unique properties and potential applications in various fields of science .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene” include a predicted boiling point of 465.2±45.0 °C and a melting point of 127-129 °C .Scientific Research Applications
Synthesis of New Triptycenes
Triptycene derivatives, including 2,6,14-tribromotripterene, have been synthesized and their unique properties have been studied . The synthesis of new triptycenes has seen great progress, and researchers from various fields of science have reported advances in the synthetic methodology .
Catalysis
The application of triptycenes, including 2,6,14-tribromotripterene, in catalysis has been presented . Their unique structure allows them to act as effective catalysts in various chemical reactions .
Molecular Interactions
Triptycene derivatives exhibit unique interactions, which involve triptycene molecular scaffolds . These interactions can occur within a triptycene unit, as well as between triptycenes or triptycenes and other molecules .
Liquid and Solid State Properties
The unique properties of triptycenes in the liquid and solid states have been elaborated . These properties are largely due to the unique structure of triptycene derivatives, including 2,6,14-tribromotripterene .
Building Blocks for Novel Receptors
2,6,14-tribromotripterene and other trisubstituted triptycenes are potential building blocks for constructing novel receptors . Their unique structure allows them to interact with other molecules in a specific manner, making them ideal for use in receptor design .
Synthetic Molecular Machines
2,6,14-tribromotripterene and other trisubstituted triptycenes can be used to construct synthetic molecular machines . These machines can perform specific tasks at the molecular level, opening up new possibilities in the field of nanotechnology .
Future Directions
properties
IUPAC Name |
4,11,17-tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTMUKRBITYDEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3C4=C(C2C5=C3C=C(C=C5)Br)C=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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